molecular formula C16H18O7 B567839 6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester CAS No. 1258951-02-8

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Cat. No. B567839
CAS RN: 1258951-02-8
M. Wt: 322.313
InChI Key: OBLGWKSTNNZEFF-UHFFFAOYSA-N
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Description

The compound “6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester” is an organic compound with several functional groups. It contains a benzodioxole group, which is a type of aromatic ether, an acetic acid ethyl ester group, which is a type of ester, and a 2,2-dimethyl-1-oxopropoxy group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzodioxole group would contribute to the aromaticity of the molecule, the ester group would likely be involved in intermolecular hydrogen bonding, and the ether group would affect the polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group could make it somewhat polar and capable of participating in hydrogen bonding, which would affect its solubility and boiling point .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified in this case. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

CAS RN

1258951-02-8

Molecular Formula

C16H18O7

Molecular Weight

322.313

IUPAC Name

[6-(2-ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C16H18O7/c1-5-20-14(18)13(17)9-6-11-12(22-8-21-11)7-10(9)23-15(19)16(2,3)4/h6-7H,5,8H2,1-4H3

InChI Key

OBLGWKSTNNZEFF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC2=C(C=C1OC(=O)C(C)(C)C)OCO2

synonyms

6-(2,2-Dimethyl-1-oxopropoxy)-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Origin of Product

United States

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